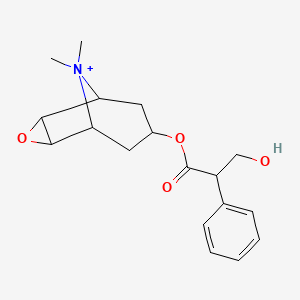
Pamine
Overview
Description
Nitrogen mustards are a class of cytotoxic organic compounds characterized by the presence of the bis(2-chloroethyl)amino functional group. These compounds were initially developed as chemical warfare agents but later found significant applications in chemotherapy due to their ability to alkylate DNA . Nitrogen mustards are known for their potent cytotoxic effects and have been used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most practical method for preparing nitrogen mustards involves the chlorination of ethanolamine with thionyl chloride, resulting in the formation of bis(2-chloroethyl)amine derivatives . Another method includes the reaction of ethylene and sulfur dichloride (Levinstein process) or the reaction of thiodiglycol with phosphorus trichloride (Meyer reaction) .
Industrial Production Methods: Industrial production of nitrogen mustards typically involves large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of thionyl chloride and ethanolamine is common in industrial settings due to the high yield and relatively straightforward reaction mechanism .
Chemical Reactions Analysis
Types of Reactions: Nitrogen mustards primarily undergo alkylation reactions, where they form covalent bonds with nucleophilic groups in DNA, RNA, and proteins . These reactions can lead to cross-linking of DNA strands, which is a critical mechanism in their cytotoxic effects .
Common Reagents and Conditions:
Cyclization: They form aziridinium ions through intramolecular displacement of chloride by the amine nitrogen, which then alkylates DNA.
Major Products: The major products of nitrogen mustard reactions are DNA adducts and cross-links, which inhibit DNA replication and transcription, leading to cell death .
Scientific Research Applications
Nitrogen mustards have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
Nitrogen mustards exert their effects by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of chloride by the amine nitrogen . These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base . This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Uramustine
- Melphalan
- Bendamustine
Comparison: Nitrogen mustards are unique in their ability to form aziridinium ions, which are highly reactive and capable of alkylating DNA . This distinguishes them from other alkylating agents that may not form such reactive intermediates. Additionally, nitrogen mustards have been extensively studied and used in clinical settings, providing a wealth of knowledge about their mechanisms and applications .
Properties
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859307 | |
| Record name | 7-[(3-Hydroxy-2-phenylpropanoyl)oxy]-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-41-9 | |
| Record name | Pamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
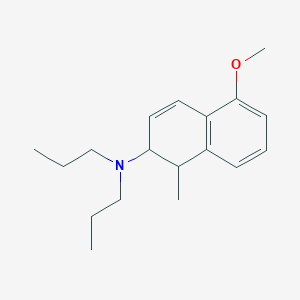
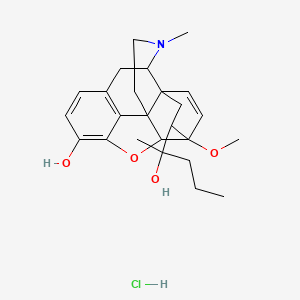
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
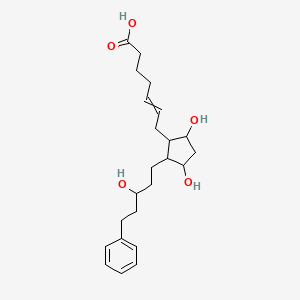

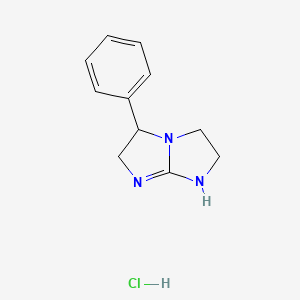
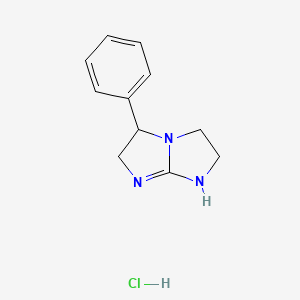
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)
![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
